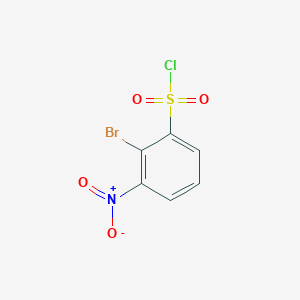

2-Bromo-3-nitrobenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRIAWJTBQVISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and chemical properties of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. Designed for professionals in chemical research and pharmaceutical development, this document synthesizes available data with established scientific principles to offer field-proven insights into the handling, application, and synthetic utility of this versatile reagent.

Molecular Structure and Core Properties

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClNO₄S.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom, a nitro group, and a sulfonyl chloride group. The strategic placement of these functional groups dictates its unique reactivity and potential as a building block in complex organic synthesis.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1261553-98-3 | [1][2][3] |

| Molecular Formula | C₆H₃BrClNO₄S | [1][2] |

| Molecular Weight | 300.51 g/mol | [1] |

| Appearance | Not specified; likely a solid at room temperature based on related compounds. | Inferred |

| Melting Point | Data not available. For comparison, 2-bromo-5-nitrobenzenesulfonyl chloride has a melting point of 91-92 °C. | [3][4] |

| Boiling Point | Data not available. | [3] |

| Solubility | Data not available. Likely soluble in aprotic organic solvents like dichloromethane, chloroform, and THF, and reactive with protic solvents like water and alcohols. | Inferred |

| Purity | Typically ≥97% as supplied by commercial vendors. | [2] |

| Storage | Store in an inert atmosphere at 2-8°C.[5] | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the molecular structure of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. While a comprehensive public database of spectra for this specific isomer is limited, the expected spectral features can be predicted based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and sulfonyl chloride groups and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups:

-

Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching bands are expected around 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are anticipated near 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Aromatic C-H and C=C: Characteristic stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be a key feature in identifying the molecular ion cluster.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is governed by the interplay of its three functional groups, making it a valuable intermediate in organic synthesis.

The Sulfonyl Chloride Group: A Hub of Reactivity

The sulfonyl chloride moiety is a highly reactive electrophilic center. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides and sulfonate esters. This reactivity is the cornerstone of its application in the synthesis of biologically active molecules.[6]

Caption: General workflow for the synthesis of sulfonamides.

The Influence of the Nitro and Bromo Substituents

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The bromine atom is also an electron-withdrawing group but is an ortho-, para-director for electrophilic substitution. The combined electronic effects of these substituents create a specific reactivity pattern on the aromatic ring, allowing for selective further functionalization.

Caption: Positional relationships and directing effects of substituents.

Synthesis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride

The synthesis of substituted benzenesulfonyl chlorides can be achieved through various methods. A common industrial approach involves the diazotization of a corresponding aniline, followed by a sulfonyl chlorination reaction.[8] An alternative laboratory-scale synthesis involves the direct chlorosulfonation of a substituted benzene.

General Synthetic Protocol via Diazotization

A plausible synthetic route starting from a substituted aniline is outlined below. This method offers good regiochemical control.

Step 1: Diazotization of 2-Bromo-3-nitroaniline 2-Bromo-3-nitroaniline is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction) The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the formation of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride.

Safety and Handling

As a sulfonyl chloride derivative, 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound.[3] Proper handling procedures are essential to ensure laboratory safety.

Core Safety Precautions

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11]

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[5] Contact with water can release corrosive hydrochloric acid gas.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Applications in Drug Discovery and Development

The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[6] 2-Bromo-3-nitrobenzene-1-sulfonyl chloride serves as a valuable starting material for the synthesis of novel sulfonamide derivatives, where the bromo and nitro functionalities can be further elaborated to modulate the biological activity and pharmacokinetic properties of the target molecules. The presence of the bromine atom, for instance, allows for subsequent cross-coupling reactions to introduce further molecular diversity.

Conclusion

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its reactivity, primarily centered around the sulfonyl chloride group, allows for the straightforward synthesis of a diverse range of sulfonamides. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory.

References

-

Sunway Pharm Ltd. 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supporting information. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

- 1. 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-Bromo-3-nitrobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Benzenesulfonyl chloride, 2-bromo-5-nitro- | 98130-55-3 [amp.chemicalbook.com]

- 5. 1261553-98-3|2-Bromo-3-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Bromo-3-nitrobenzene-1-sulfonyl chloride (CAS: 1261553-98-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Core Chemical Properties

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound with the chemical formula C₆H₃BrClNO₄S and a molecular weight of approximately 300.51 g/mol .[1] The strategic placement of a bromine atom, a nitro group, and a sulfonyl chloride moiety on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex organic molecules.

| Property | Value | Source(s) |

| CAS Number | 1261553-98-3 | [1] |

| Molecular Formula | C₆H₃BrClNO₄S | [1] |

| Molecular Weight | 300.51 g/mol | [1] |

| Synonyms | 2-Bromo-3-nitrophenylsulfonyl chloride | [1] |

Synthesis and Plausible Experimental Protocol

Retrosynthetic Analysis

The disconnection of the sulfonyl chloride group leads back to a diazonium salt, which in turn can be prepared from the corresponding aniline. This retrosynthetic approach is outlined below:

Caption: Retrosynthetic pathway for 2-Bromo-3-nitrobenzene-1-sulfonyl chloride.

Proposed Synthesis Workflow

This proposed synthesis involves two key steps: the diazotization of 2-bromo-3-nitroaniline and the subsequent sulfonylchlorination of the resulting diazonium salt.

Caption: Proposed two-step synthesis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Bromo-3-nitroaniline

-

To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 2-bromo-3-nitroaniline to the cooled acid solution while maintaining the temperature below 5 °C. Stir until a fine suspension is obtained.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

-

Once the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

Step 2: Sulfonylchlorination

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with sulfur dioxide gas at a low temperature.

-

Add a catalytic amount of copper(II) chloride to this solution.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. The temperature should be carefully controlled, and the addition rate adjusted to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Pour the reaction mixture onto crushed ice. The solid product, 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Reactivity and Mechanistic Considerations

The chemical behavior of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is dictated by the interplay of its three functional groups. The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles. The presence of the electron-withdrawing nitro group further activates the benzene ring towards nucleophilic aromatic substitution, although the primary site of reaction for most nucleophiles will be the sulfonyl chloride.

Reactions with Nucleophiles

The sulfonyl chloride moiety is the most probable site of nucleophilic attack. Common reactions include the formation of sulfonamides and sulfonate esters.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols, typically in the presence of a base, affords sulfonate esters.

Caption: Key reactions of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride with nucleophiles.

Applications in Drug Discovery and Development

While specific examples of the direct use of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in drug development were not identified in the searched literature, its structural motifs are prevalent in medicinal chemistry. Nitrobenzenesulfonyl chlorides, in general, are valuable intermediates in the synthesis of various pharmaceutical agents.[4] They are often employed in the preparation of sulfonamide-based drugs, which exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The presence of the bromine atom on the aromatic ring of this particular compound offers an additional handle for synthetic diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.

Safety and Handling

2-Bromo-3-nitrobenzene-1-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While detailed, peer-reviewed studies on this specific compound are limited, its synthesis and reactivity can be reliably predicted from established chemical principles, enabling its effective use in research and development.

References

- Google Patents. (2023). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

PubChem. (n.d.). 2-Bromo-3-chloronitrobenzene. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3. Retrieved from [Link]

- Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

Sources

- 1. 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 3. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for 2-bromo-3-nitrobenzene-1-sulfonyl chloride. As a critical building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document moves beyond a simple listing of predicted data points, offering a detailed rationale for the anticipated spectral features based on the interplay of the compound's functional groups. Furthermore, it provides field-proven, step-by-step protocols for data acquisition and interpretation, designed to serve as a self-validating system for researchers. This guide is intended for scientists and professionals in drug development and chemical research who require a deep, practical understanding of the spectroscopic characterization of this and similar complex aromatic compounds.

Introduction: The Significance of 2-Bromo-3-nitrobenzene-1-sulfonyl Chloride

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. The presence of three distinct and electronically influential substituents on the benzene ring—a bromine atom, a nitro group, and a sulfonyl chloride moiety—makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The sulfonyl chloride group is a highly reactive functional group that can readily react with a variety of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing compounds. The bromo and nitro groups offer further sites for chemical modification, enabling the construction of diverse molecular architectures.

A precise understanding of the spectral signature of this molecule is not merely an academic exercise; it is a fundamental prerequisite for its effective use. Accurate spectral data allows for:

-

Unambiguous identification and quality control: Ensuring the identity and purity of starting materials is the first step in any successful synthetic campaign.

-

Reaction monitoring: Spectroscopic techniques can be employed to track the progress of reactions involving this sulfonyl chloride, providing real-time insights into reaction kinetics and completion.

-

Structural elucidation of derivatives: By understanding the spectral characteristics of the parent compound, researchers can more easily identify the structural changes that occur upon its derivatization.

This guide will now delve into the core spectroscopic techniques used to characterize 2-bromo-3-nitrobenzene-1-sulfonyl chloride, providing both predicted data and the scientific reasoning that underpins these predictions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrum Data

The mass spectrum of 2-bromo-3-nitrobenzene-1-sulfonyl chloride is expected to be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

| Parameter | Predicted Value | Justification |

| Molecular Formula | C₆H₃BrClNO₄S | Based on the chemical structure. |

| Molecular Weight | 300.51 g/mol | Sum of the atomic weights of the constituent atoms. |

| Nominal Mass | 299 m/z | Based on the most abundant isotopes of each element. |

| Isotopic Pattern | A complex cluster of peaks for the molecular ion due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. | The relative intensities of these peaks will be governed by the isotopic abundances. |

Experimental Protocol for Mass Spectrometry

A robust protocol for acquiring the mass spectrum of 2-bromo-3-nitrobenzene-1-sulfonyl chloride would involve the following steps:

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable volatile solvent such as acetonitrile or methanol.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent molecular ion peak with minimal fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to accurately determine the isotopic pattern and obtain a precise mass measurement.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The high proton affinity of the nitro and sulfonyl groups should facilitate protonation.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster. The isotopic distribution should be compared with theoretical predictions to confirm the elemental composition.

Workflow for MS Data Acquisition and Analysis

Caption: Workflow for MS analysis of 2-bromo-3-nitrobenzene-1-sulfonyl chloride.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Infrared Absorption Bands

The IR spectrum of 2-bromo-3-nitrobenzene-1-sulfonyl chloride will be dominated by strong absorptions from the sulfonyl chloride and nitro groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 1530-1550 & 1340-1360 | Asymmetric & Symmetric N-O stretching | Strong | Characteristic absorptions for aromatic nitro compounds. |

| 1370-1390 & 1170-1190 | Asymmetric & Symmetric S=O stretching | Strong | Diagnostic peaks for sulfonyl chlorides.[1] |

| 3050-3100 | Aromatic C-H stretching | Medium to Weak | Typical for C-H bonds on a benzene ring. |

| 1580, 1475, 1400 | Aromatic C=C stretching | Medium | Skeletal vibrations of the benzene ring. |

| 700-850 | C-H out-of-plane bending | Strong | The substitution pattern will influence the exact position. |

| 550-650 | C-Br stretching | Medium | Characteristic absorption for aryl bromides. |

| 500-600 | S-Cl stretching | Medium | Expected for the sulfonyl chloride moiety. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm the presence of the sulfonyl chloride, nitro, and bromo-aromatic moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-bromo-3-nitrobenzene-1-sulfonyl chloride will show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.1-8.3 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | Deshielded by the adjacent nitro group and the sulfonyl chloride group. |

| H-5 | 7.6-7.8 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 | Influenced by both neighboring protons. |

| H-6 | 7.9-8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 | Deshielded by the sulfonyl chloride group. |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons. The chemical shifts are significantly affected by the nature of the attached substituent.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C-SO₂Cl) | 140-145 | Attached to the strongly electron-withdrawing sulfonyl chloride group. |

| C-2 (C-Br) | 120-125 | Attached to the bromine atom. |

| C-3 (C-NO₂) | 148-152 | Attached to the strongly electron-withdrawing nitro group. |

| C-4 | 130-135 | Influenced by the adjacent nitro group. |

| C-5 | 125-130 | Least affected by the substituents. |

| C-6 | 135-140 | Influenced by the adjacent sulfonyl chloride group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H NMR spectrum.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is highly advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts, multiplicities, and coupling constants are then determined from the processed spectra.

Logical Flow for NMR Signal Assignment

Caption: Logical workflow for the complete assignment of NMR signals.

Conclusion

The comprehensive spectral analysis of 2-bromo-3-nitrobenzene-1-sulfonyl chloride, encompassing Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides a complete picture of its molecular structure. This guide has offered a detailed, predictive overview of the expected spectral data, grounded in the fundamental principles of spectroscopy and the electronic nature of the molecule's substituents. The provided experimental protocols and data analysis workflows represent best practices in the field, designed to ensure the acquisition of high-quality, reliable data. For researchers and professionals in drug development, a thorough understanding and application of these techniques are essential for the successful utilization of this versatile chemical intermediate.

References

- Dolphin, D. (Ed.). (1978). The Porphyrins: Vol. I: Structure and Synthesis, Part A. Academic Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. Recognizing the limited publicly available quantitative data for this specific reagent, this document emphasizes predictive analysis based on its chemical structure and provides robust, field-proven experimental protocols for determining its solubility profile. This guide is intended for researchers, scientists, and professionals in drug development who utilize sulfonyl chlorides in their synthetic workflows.

Introduction and Physicochemical Profile

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a bespoke chemical intermediate, valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its utility is fundamentally linked to its solubility in various organic solvents, a critical parameter that governs reaction kinetics, purification strategies, and formulation development. An understanding of its solubility is paramount for optimizing synthetic routes and ensuring process scalability.

Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₆H₃BrClNO₄S | [1] |

| Molecular Weight | 300.51 g/mol | [1] |

| Appearance | Likely a solid (powder or crystalline) at room temperature, based on analogous compounds. | [2] |

| Melting Point | Not publicly available. Analogous compounds like 2-bromobenzenesulfonyl chloride have a melting point of 49-52 °C. | |

| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, including water and alcohols.[3] The presence of electron-withdrawing nitro and bromo groups enhances the electrophilicity of the sulfonyl chloride moiety.[3] |

The structure of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride, with its polar nitro group and sulfonyl chloride functionality, alongside the less polar brominated benzene ring, suggests a nuanced solubility profile. It is anticipated to be soluble in a range of aprotic organic solvents, while being reactive with protic solvents.

Predicted Solubility Profile

A qualitative prediction of the solubility of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride in common organic solvents can be inferred from its structure and data on similar compounds like 2-nitrobenzenesulfonyl chloride.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF) | Likely Soluble | These solvents can solvate the polar regions of the molecule without reacting with the sulfonyl chloride group. |

| Non-Polar | Toluene, Hexanes | Moderately to Sparingly Soluble | The aromatic ring allows for some interaction, but the high polarity of the nitro and sulfonyl chloride groups will limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive/Insoluble | Protic solvents will react with the sulfonyl chloride group, leading to hydrolysis or solvolysis to the corresponding sulfonic acid or ester.[2] The compound is expected to be insoluble in water.[4][5] |

Experimental Determination of Solubility

Given the absence of published data, experimental determination of solubility is crucial. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative measurement.

Qualitative Solubility Assessment (Test Tube Method)

This method offers a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Protocol:

-

Add approximately 10-20 mg of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride to a dry glass test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by manual shaking.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (no apparent dissolution).[2]

Quantitative Solubility Determination (Shake-Flask Gravimetric Method)

This is a reliable method for determining the thermodynamic solubility of a compound at a specific temperature.[2][6]

Protocol:

-

Add an excess amount of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride to a sealable glass vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[6]

-

After the incubation period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent transfer of any solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the container with the solid residue.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of container with residue - Mass of empty container) / Volume of supernatant taken

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride.

Caption: Workflow for the Experimental Determination of Solubility.

Safety and Handling

Substituted benzenesulfonyl chlorides are hazardous chemicals that require strict safety protocols.[7][8][9][10]

-

Corrosivity: This class of compounds is corrosive and can cause severe skin burns and eye damage.[3][7]

-

Moisture Sensitivity: 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is expected to be moisture-sensitive. Contact with water can liberate toxic and corrosive gases.[9][10] Store in a tightly sealed container in a dry, well-ventilated area.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, amines, and water.[9][10]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek medical attention.[7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]

Conclusion

References

- A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents - Benchchem.

- Buy 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride (EVT-1817527) - EvitaChem.

- 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CymitQuimica.

- 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3 - Sunway Pharm Ltd.

- SAFETY DATA SHEET - TCI Chemicals.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- SAFETY DATA SHEET - 9.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- 2-Nitrobenzenesulfonyl chloride | 1694-92-4 - ChemicalBook.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals.

- 2-Bromobenzenesulfonyl chloride 97 2905-25-1 - Sigma-Aldrich.

Sources

- 1. 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride (EVT-1817527) | 1340462-42-1 [evitachem.com]

- 4. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 5. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. Synthesizing data from analogous compounds and established principles of physical organic chemistry, this document offers researchers, scientists, and drug development professionals a detailed framework for understanding and safely handling this reactive intermediate. The guide covers the compound's physicochemical properties, theoretical stability considerations, detailed protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a proposed decomposition pathway. The content is grounded in authoritative references to ensure scientific integrity and provides practical insights for laboratory applications.

Introduction and Significance

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound featuring a highly reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a bromine atom. Such molecules are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals where the sulfonyl group is used to form stable sulfonamides or sulfonate esters.

The combination of these functional groups imparts significant reactivity to the molecule, but it also raises critical questions about its thermal stability. The nitro group is a well-known explosophore, a functional group that can make a compound explosive.[1] The thermal decomposition of nitroaromatic compounds can be highly exothermic, generating stable gaseous products like molecular nitrogen and carbon dioxide, which can lead to rapid pressure buildup.[1] Furthermore, the sulfonyl chloride moiety is susceptible to hydrolysis and can decompose at elevated temperatures to release corrosive and toxic gases such as hydrogen chloride and sulfur oxides.[2]

Understanding the thermal behavior of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride is therefore not merely an academic exercise; it is a critical safety and process development requirement. This guide aims to provide the necessary theoretical foundation and practical methodologies to assess its stability, predict potential hazards, and establish safe handling and storage protocols.

Physicochemical and Structural Properties

The reactivity and stability of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride are dictated by its molecular structure. The benzene ring is substituted with three distinct groups whose electronic and steric effects are interdependent.

| Property | Value / Description | Source(s) |

| IUPAC Name | 2-Bromo-3-nitrobenzene-1-sulfonyl chloride | |

| CAS Number | 1261553-98-3 | [3][4] |

| Molecular Formula | C₆H₃BrClNO₄S | [3] |

| Molecular Weight | 300.51 g/mol | [3] |

| Appearance | Expected to be a crystalline solid at room temperature. | General Knowledge |

| Key Functional Groups | Sulfonyl Chloride (-SO₂Cl), Nitro (-NO₂), Bromo (-Br) |

The ortho relationship between the bulky bromine atom and the sulfonyl chloride group, along with the adjacent nitro group, likely introduces steric strain that can influence bond angles and stability. Electronically, both the nitro and sulfonyl chloride groups are strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but also influences the stability of the carbon-sulfur (C-S) and sulfur-chlorine (S-Cl) bonds.

Caption: Proposed general pathway for thermal decomposition.

Experimental Assessment of Thermal Stability

To quantitatively assess thermal stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques. [5][6]They provide critical data on decomposition temperatures, energy release, and mass loss.

Representative Thermal Analysis Data

The following table presents hypothetical yet realistic data for a nitroaromatic sulfonyl chloride, illustrating the expected results from DSC and TGA analyses.

| Parameter | Method | Value | Interpretation |

| Melting Point (T_m) | DSC | ~65 - 75 °C | The temperature at which the solid melts. For 2-nitrobenzenesulfonyl chloride, it is 63-67°C. [7] |

| Onset of Decomposition (T_onset) | DSC | ~180 - 195 °C | The temperature at which the exothermic decomposition begins. A critical parameter for process safety. [8][9] |

| Peak Decomposition Temperature (T_peak) | DSC | ~200 - 220 °C | The temperature at which the rate of heat release is at its maximum. |

| Heat of Decomposition (ΔH_d) | DSC | > 400 J/g | The total energy released. High values indicate a significant explosive or runaway reaction hazard. |

| Mass Loss (5% TGA) | TGA | ~185 °C | The temperature at which 5% of the material's mass has been lost due to decomposition. |

| Total Mass Loss | TGA | 60 - 80% | Indicates the fraction of the material that volatilizes upon decomposition, leaving a solid residue. |

Data Interpretation and Causality

-

Sharp Exotherm in DSC: A sharp, narrow exothermic peak in the DSC thermogram immediately following melting indicates a rapid, energetic decomposition. The area under this peak corresponds to the heat of decomposition (ΔH_d). A large ΔH_d is a significant red flag for thermal hazard.

-

Rapid Mass Loss in TGA: The TGA curve will show a sharp drop in mass corresponding to the temperature range of the DSC exotherm. This confirms that the thermal event is a decomposition reaction involving the formation of volatile products.

-

Connecting DSC and TGA: Correlating the onset temperature from DSC with the initial mass loss temperature from TGA provides a validated temperature limit for safe handling. Any process operating near this temperature risks initiating a runaway reaction.

Protocols for Thermal Analysis

The following protocols are designed to be self-validating and provide a robust framework for analyzing the thermal stability of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride.

Workflow for Thermal Hazard Assessment

Caption: Standard workflow for DSC/TGA thermal hazard assessment.

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, onset temperature of decomposition, and heat of decomposition.

-

Instrumentation: A calibrated DSC instrument (e.g., Mettler-Toledo DSC 1 or TA Instruments Q2000). [5][10]3. Methodology:

-

Calibration: Calibrate the instrument for temperature and enthalpy using certified indium and zinc standards.

-

Sample Preparation: In a glovebox or under an inert atmosphere to prevent hydrolysis, accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Causality: A small sample size minimizes the hazard in case of a violent decomposition inside the instrument. Hermetic sealing contains any evolved gases and prevents interaction with the furnace atmosphere.

-

Reference: Use an identical, empty, hermetically sealed aluminum pan as the reference.

-

Thermal Program: a. Equilibrate at 30°C. b. Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min. Causality: A 10°C/min rate is standard for screening and provides a good balance between resolution and experimental time.[5] c. Use a nitrogen purge gas at 50 mL/min to maintain an inert atmosphere.

-

Data Analysis: Determine the melting point (T_m), onset of decomposition (T_onset, via tangential baseline), and integrate the exothermic peak to calculate the heat of decomposition (ΔH_d).

-

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which mass loss begins and quantify the total mass lost during decomposition.

-

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q50). [5]3. Methodology:

-

Calibration: Calibrate the instrument for mass using standard weights and for temperature using the Curie points of certified magnetic standards (e.g., nickel).

-

Sample Preparation: Weigh 3-5 mg of the sample into an open ceramic or aluminum pan. Causality: An open pan allows decomposition gases to escape freely, ensuring accurate mass loss measurement.

-

Thermal Program: a. Equilibrate at 30°C. b. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. c. Use a nitrogen purge gas at 50 mL/min.

-

Data Analysis: Record the TGA curve (mass % vs. temperature). Determine the onset of mass loss and the temperature at 5% mass loss (T₅%). Calculate the total percentage of mass lost.

-

Safe Handling and Storage Recommendations

Based on the anticipated thermal properties, the following precautions are essential:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. [2][11]Keep away from heat, sparks, and open flames.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Avoid creating dust.

-

Process Temperature: All process temperatures (e.g., for reactions, distillations) should be kept well below the measured onset of decomposition. A safety margin of at least 50-75°C below T_onset is recommended until more detailed kinetic studies can be performed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture. [2]

Conclusion

2-Bromo-3-nitrobenzene-1-sulfonyl chloride should be regarded as a potentially energetic material requiring careful handling. The presence of both a nitro group and a sulfonyl chloride group suggests a complex decomposition pathway initiated by C-NO₂ bond cleavage at elevated temperatures (likely >180°C), leading to the exothermic release of a mixture of toxic and corrosive gases. Rigorous thermal analysis using DSC and TGA, as outlined in this guide, is imperative to establish safe operating limits for any laboratory or process application. By understanding the underlying chemical principles and adhering to strict experimental protocols, researchers can safely utilize this versatile reagent while mitigating the risks associated with its inherent thermal instability.

References

-

Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center (DTIC). Available at: [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight (CSWAB.org). Available at: [Link]

-

Nitro compound - Wikipedia. Wikipedia. Available at: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC - NIH). Available at: [Link]

-

Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. Available at: [Link]

-

2-Bromo-6-ethyl-3-nitrobenzene-1-sulfonyl chloride | C8H7BrClNO4S. PubChem. Available at: [Link]

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. National Center for Biotechnology Information (NIH). Available at: [Link]

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.Google Patents.

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central (PMC - NIH). Available at: [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.Google Patents.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

-

Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

-

2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3. Sunway Pharm Ltd. Available at: [Link]

- CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides.Google Patents.

-

Thermal Analysis of Pharmaceuticals. Mettler Toledo. Available at: [Link]

-

Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

-

Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... ResearchGate. Available at: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]

- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.Google Patents.

-

(PDF) Thermal stability of nitrobenzyl halogenides. ResearchGate. Available at: [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Available at: [Link]

-

Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Additive-Induced Morphology Change of Polymer Film Enables Enhanced Charge Mobility and Faster Organic Electrochemical Transistor. American Chemical Society. Available at: [Link]

-

Process for the preparation of 3-nitrobenzenesulfonyl chloride. TREA. Available at: [Link]

-

Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. Available at: [Link]

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1261553-98-3|2-Bromo-3-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 8. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]

- 10. tainstruments.com [tainstruments.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride by High-Performance Liquid Chromatography (HPLC)

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride. This compound is a critical intermediate in pharmaceutical synthesis, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). We will explore the inherent analytical challenges posed by the reactive sulfonyl chloride moiety, detail a systematic approach to method development, and present a robust validation protocol aligned with current regulatory expectations. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative

2-Bromo-3-nitrobenzene-1-sulfonyl chloride (CAS 1261553-98-3) is a substituted aromatic sulfonyl chloride.[1][2] The functional groups—a reactive sulfonyl chloride, an electron-withdrawing nitro group, and a bromo substituent—confer specific properties that make it a valuable synthetic precursor. However, the very reactivity that makes it useful also presents a significant analytical challenge. The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with nucleophiles like water to form the corresponding sulfonic acid.

Therefore, a robust, stability-indicating analytical method is not merely a quality control checkpoint; it is a critical tool for ensuring process consistency, understanding degradation pathways, and guaranteeing the integrity of the synthetic process. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power and sensitivity.[3]

Foundational Principles: Method Development Strategy

The primary goal is to develop a method that can accurately quantify 2-Bromo-3-nitrobenzene-1-sulfonyl chloride while separating it from all potential process-related impurities and degradation products.

The Causality of Chromatographic Choices

Column Selection: A reversed-phase C18 column is the logical starting point. The non-polar stationary phase effectively retains the moderately non-polar analyte through hydrophobic interactions. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.[4][5]

Mobile Phase Strategy: The choice of mobile phase is paramount due to the analyte's reactivity.

-

Organic Solvent: Acetonitrile is preferred over methanol. While methanol is a protic solvent that can potentially react with the sulfonyl chloride, acetonitrile is aprotic and generally more inert in this context.

-

Aqueous Phase & pH Control: The presence of water necessitates strict pH control. The hydrolysis of sulfonyl chlorides is catalyzed by basic conditions and can also occur under neutral conditions. Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) creates an environment that suppresses the ionization of silanol groups on the silica backbone and, more importantly, significantly retards the hydrolysis of the sulfonyl chloride analyte during the chromatographic run.[6]

-

Gradient Elution: A gradient elution, starting with a higher aqueous composition and ramping up the acetonitrile concentration, is typically required. This ensures that polar impurities (like the sulfonic acid degradation product) are eluted early, the main analyte peak is well-resolved and sharp, and any non-polar, late-eluting impurities are effectively washed from the column.

Detection Wavelength: The presence of the nitroaromatic chromophore makes UV detection highly effective.[7] A preliminary scan using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax). In the absence of a PDA, 254 nm is a common and effective wavelength for detecting aromatic compounds and is a suitable starting point.[8][9]

Initial HPLC Method Parameters

The following table summarizes a robust starting point for method development.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the analyte. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to suppress analyte degradation and improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Aprotic organic solvent, compatible with the analyte. |

| Gradient | 50% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[4] |

| Detection | UV at 254 nm | High analyte response due to the nitroaromatic chromophore.[10] |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |

The Workflow for Robust Purity Analysis

A systematic workflow is essential for achieving reliable and reproducible results. The following diagram, rendered in DOT language, illustrates the logical flow from sample receipt to final purity reporting.

Caption: Workflow for HPLC Purity Analysis.

Establishing a Stability-Indicating Method: Forced Degradation

To ensure the analytical method is truly "stability-indicating," it must be challenged to prove it can separate the intact analyte from its potential degradation products. This is achieved through forced degradation (or stress testing) studies, a regulatory expectation outlined by the International Council for Harmonisation (ICH).[11] The goal is to achieve 10-20% degradation of the active substance.[12]

Forced Degradation Experimental Design

The diagram below outlines the stress conditions applied to the analyte.

Caption: Forced Degradation Study Design.

Interpreting Stress Study Results

The primary degradation pathway is expected to be hydrolysis to 2-bromo-3-nitrobenzenesulfonic acid. This product will be significantly more polar and should elute much earlier than the parent compound. Significant degradation is expected under basic conditions, with moderate degradation under acidic and thermal/humid conditions. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.

| Stress Condition | Expected Observation | Method Suitability Check |

| Acid Hydrolysis | Moderate degradation to the sulfonic acid. | Resolution > 2.0 between analyte and sulfonic acid peak. |

| Base Hydrolysis | Rapid and significant degradation. | Peak purity of the analyte peak passes. |

| Oxidation | Minimal to no degradation expected. | No significant new peaks observed. |

| Thermal | Minor degradation, potentially to the sulfonic acid if moisture is present. | Analyte peak maintains good symmetry. |

| Photolytic | Analyte is likely stable, but must be confirmed. | Mass balance is conserved (sum of all peak areas). |

Method Validation: A Self-Validating System

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13] The protocol must be designed in accordance with ICH Q2(R2) guidelines.[14][15][16]

System Suitability Testing (SST)

Before any validation or sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step mandated by pharmacopeias like the USP.[17][18] A solution of the reference standard is injected multiple times (typically 5 or 6 replicates).

| SST Parameter | Acceptance Criteria | Rationale & Authority |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry and good chromatography.[19] |

| Theoretical Plates (N) | > 2000 | Measures column efficiency. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[15] |

| %RSD of Retention Time | ≤ 1.0% | Confirms pumping system stability. |

Validation Parameters

The following parameters must be assessed to declare the method fully validated.

| Parameter | Purpose | Typical Acceptance Criteria (for Impurity Method) |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | No interference from blank; degradant peaks are resolved from analyte peak.[15] |

| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | From the Limit of Quantitation (LOQ) to 120% of the impurity specification.[14] |

| Accuracy | The closeness of test results to the true value, assessed by spike recovery. | Recovery between 80.0% and 120.0% at multiple levels. |

| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 10.0% at the quantitation limit. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability criteria are met under all varied conditions. |

Standard Operating Procedure (SOP)

This section provides a detailed protocol for executing the purity analysis.

Reagent and Sample Preparation

-

Diluent Preparation: Use HPLC-grade acetonitrile.

-

Blank Preparation: Use the Diluent.

-

Reference Standard Preparation (Approx. 0.5 mg/mL):

-

Accurately weigh about 25 mg of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride Reference Standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent. Mix thoroughly.

-

-

Sample Preparation (Approx. 0.5 mg/mL):

-

Accurately weigh about 25 mg of the 2-Bromo-3-nitrobenzene-1-sulfonyl chloride sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent. Mix thoroughly.

-

Filter the solution through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter if particulate matter is visible.[4]

-

Chromatographic Procedure

-

Set up the HPLC system according to the parameters in Table 2.2 .

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform the System Suitability Test:

-

Inject the Blank solution once to ensure no interfering peaks.

-

Inject the Reference Standard solution five times.

-

Verify that all SST criteria in Table 5.1 are met. If not, troubleshoot the system before proceeding.

-

-

Analyze the samples:

-

Inject the Sample solution in duplicate.

-

Inject a Reference Standard solution after every 6-10 sample injections to bracket the samples and ensure continued system performance.

-

Calculation

Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

-

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

For higher accuracy, especially for known impurities, Relative Response Factors (RRFs) should be determined and applied.

Conclusion

The successful purity analysis of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride by HPLC hinges on a scientifically sound approach that directly addresses the analyte's inherent reactivity. By employing a reversed-phase system with an acidified, aprotic-dominant mobile phase, the primary degradation pathway of hydrolysis can be effectively suppressed during the analysis. The development of a stability-indicating method, rigorously confirmed through forced degradation studies and validated against ICH guidelines, is not an optional exercise but a fundamental requirement for ensuring the quality of this critical synthetic intermediate. This guide provides the strategic framework and practical protocols necessary to establish a reliable, robust, and regulatory-compliant analytical method.

References

- Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)

- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL

- Title: Understanding ICH Q2(R2)

- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL

- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL

- Title: Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column Source: SIELC Technologies URL

- Title: USP <621> Chromatography Source: DSDP Analytics URL

- Title: Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides Source: Benchchem URL

- Title: Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture Source: ResearchGate URL

- Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: Benchchem URL

- Title: ICH Q2(R2)

- Title: <621> Chromatography - US Pharmacopeia (USP)

- Title: ICH releases draft guidelines on analytical method development Source: RAPS URL

- Title: Validation of Analytical Procedures Q2(R2)

- Title: Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives)

- Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)

- Title: Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture Source: PubMed URL

- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL

- Title: Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV Source: ResearchGate URL

- Title: Forced Degradation Studies Source: MedCrave online URL

- Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL

- Title: Synthesis of sulfonyl chloride substrate precursors Source: University of Minnesota URL

- Title: 6.

- Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx scientific URL

- Title: CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof Source: Google Patents URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons Source: Ingenieria Analitica Sl URL

- Title: A Brief Study on Forced Degradation Studies with Regulatory Guidance Source: International Journal of Engineering Research & Technology URL

- Title: 1261553-98-3|2-Bromo-3-nitrobenzene-1-sulfonyl chloride|BLD Pharm Source: BLD Pharm URL

- Title: 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3 Source: Sunway Pharm Ltd URL

- Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL

- Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL

- Title: Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides Source: ResearchGate URL

- Title: 2-Nitrobenzenesulfonyl chloride Source: Chem-Impex URL

- Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL

Sources

- 1. 1261553-98-3|2-Bromo-3-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-3-nitrobenzene-1-sulfonyl chloride - CAS:1261553-98-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. <621> CHROMATOGRAPHY [drugfuture.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. epa.gov [epa.gov]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

- 10. researchgate.net [researchgate.net]

- 11. onyxipca.com [onyxipca.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. database.ich.org [database.ich.org]

- 14. youtube.com [youtube.com]

- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. usp.org [usp.org]

- 18. agilent.com [agilent.com]

- 19. usp.org [usp.org]

An In-depth Technical Guide to the Health and Safety of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is a highly reactive compound utilized in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, featuring a sulfonyl chloride, a nitro group, and a bromo group on a benzene ring, makes it a valuable building block. However, these same functional groups contribute to its significant hazardous properties. This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling and use of this compound in a laboratory setting. The information herein is synthesized from safety data for structurally analogous compounds and is intended to provide a robust framework for risk assessment and mitigation.

Hazard Identification and Classification

2-Bromo-3-nitrobenzene-1-sulfonyl chloride is classified as a hazardous substance due to its corrosive nature.[1] The primary hazards are associated with its reactivity, particularly with nucleophiles and water.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[4][5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2] |

| Acute Toxicity (Oral, Inhalation, Dermal) | Category 4 (Harmful) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5] |

Hazard Pictograms

Caption: GHS pictograms for corrosion and health hazards.

Toxicological Profile and Health Effects

The toxicological properties of 2-Bromo-3-nitrobenzene-1-sulfonyl chloride have not been fully investigated.[3][5] However, based on data from analogous compounds, the following acute and chronic health effects can be anticipated.

Acute Health Effects

-

Skin Contact: Causes severe chemical burns.[4] The material is corrosive, and direct contact can lead to the destruction of skin tissue.[4] Open cuts or irritated skin should not be exposed to this material.[4]

-

Eye Contact: Risk of serious and permanent eye damage, including blindness.[4][5] Vapors and mists are also extremely irritating.[4]

-

Inhalation: May cause respiratory irritation with symptoms such as coughing, choking, and damage to the mucous membranes.[3][4] Inhalation of dusts or mists can lead to inflammation of the lung tissue.[4]

-

Ingestion: Harmful if swallowed. Can cause severe burns to the mouth, throat, and gastrointestinal tract, with immediate pain and difficulty in swallowing and speaking.[3][4] Ingestion can lead to severe swelling and the danger of perforation of the esophagus or stomach.[3][5]

Chronic Health Effects

Long-term exposure to this compound may lead to chronic respiratory irritation and potential airway diseases.[4] Repeated or prolonged skin contact can cause dermatitis.[4]

First-Aid Measures

Immediate medical attention is required for any exposure.[5] First-aiders should protect themselves from exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration.[6] Immediately call a poison center or doctor.[2] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[4] Immediately call a poison center or doctor.[2] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[4] Immediately call an ophthalmologist or poison center. |

| Ingestion | Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2] If the person is conscious, have them drink one or two glasses of water. Immediately call a poison center or doctor.[2] |

Emergency Response Workflow

Caption: Workflow for emergency response to chemical exposure.

Handling and Storage

Safe Handling Procedures

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

General Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.

-

Avoiding Incompatibilities: Avoid contact with water, moisture, strong oxidizing agents, and strong bases.[3] When diluting, always add the material to water slowly, never the other way around.[4]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed to prevent contact with moisture.[3][5] The compound is moisture-sensitive and may decompose on exposure to moist air or water.[4]

-

Store away from incompatible materials and foodstuff containers.[4]

-

Store in a designated corrosives area.[5]